molecular formula C13H13Cl2N3O3S B4776669 METHYL 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

METHYL 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

Cat. No.: B4776669
M. Wt: 362.2 g/mol
InChI Key: IKAAJPZZSMPWFG-UHFFFAOYSA-N
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Description

METHYL 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique molecular structure, which includes a triazole ring, a dichlorophenoxy group, and a sulfanyl acetate moiety. It is primarily used in scientific research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with methyl chloroacetate in the presence of a base to form methyl 2-(2,4-dichlorophenoxy)acetate. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

METHYL 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of herbicides and plant growth regulators

Mechanism of Action

The mechanism of action of METHYL 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes in target organisms. For example, it may inhibit the synthesis of essential proteins or interfere with cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2,4-dichlorophenoxy)acetate: A closely related compound with similar herbicidal properties.

    2,4-Dichlorophenoxyacetic acid: Another related compound widely used as a herbicide.

    4-Methyl-4H-1,2,4-triazole-3-thiol: An intermediate used in the synthesis of the target compound.

Uniqueness

METHYL 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is unique due to its combined structural features, which confer distinct chemical and biological properties. Its triazole ring and dichlorophenoxy group contribute to its versatility and effectiveness in various applications .

Properties

IUPAC Name

methyl 2-[[5-[(2,4-dichlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O3S/c1-18-11(16-17-13(18)22-7-12(19)20-2)6-21-10-4-3-8(14)5-9(10)15/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAAJPZZSMPWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 5
METHYL 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

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